molecular formula C25H29NO B14750495 1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- CAS No. 2104-80-5

1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino-

Cat. No.: B14750495
CAS No.: 2104-80-5
M. Wt: 359.5 g/mol
InChI Key: BYFJJBSEECDXNB-UHFFFAOYSA-N
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Description

1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- is a complex organic compound with a unique structure that includes both phenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- typically involves multi-step organic reactions. One common method includes the alkylation of 1,1-diphenyl-2-propanol with 3-methylphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-propanol: Shares a similar core structure but lacks the additional methyl and phenethylamino groups.

    2-Methyl-1,3-diphenyl-1,3-propanedione: Another related compound with a different functional group arrangement.

Uniqueness

1-Propanol, 1,1-diphenyl-2-methyl-3-methylphenethylamino- is unique due to its specific combination of phenyl, methyl, and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2104-80-5

Molecular Formula

C25H29NO

Molecular Weight

359.5 g/mol

IUPAC Name

2-methyl-3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C25H29NO/c1-21(20-26(2)19-18-22-12-6-3-7-13-22)25(27,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,27H,18-20H2,1-2H3

InChI Key

BYFJJBSEECDXNB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCC1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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